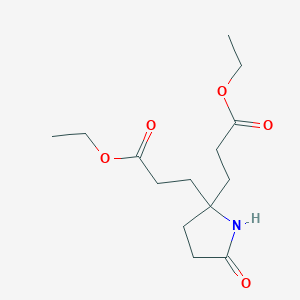

Diethyl 3,3'-(5-oxopyrrolidine-2,2-diyl)dipropanoate

Description

Properties

IUPAC Name |

ethyl 3-[2-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidin-2-yl]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-3-19-12(17)6-9-14(8-5-11(16)15-14)10-7-13(18)20-4-2/h3-10H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRXVCLDCMIOIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1(CCC(=O)N1)CCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diketone Diester Precursor Synthesis

The geminal diethyl propanoate groups in the target compound suggest a symmetric diketone diester intermediate. A plausible precursor, such as diethyl 2,2-bis(3-oxopropyl)malonate, could be synthesized via double alkylation of malonic acid diethyl ester with acrylate derivatives under basic conditions. While explicit data for this step are unavailable, analogous reactions in pyrrolidone synthesis involve nucleophilic additions to activated carbonyl systems.

Sodium Hydride-Mediated Deprotonation and Reduction

Critical to forming the pyrrolidone core is the regioselective reduction of the diketone diester. As demonstrated in the synthesis of hydroxy lactam intermediates, sodium hydride (NaH) deprotonates the 1,3-dicarbonyl system, shielding one carbonyl from reduction. Subsequent treatment with diisobutylaluminium hydride (DIBAL) at -78°C selectively reduces the less hindered carbonyl to a secondary alcohol (Figure 1A).

Reaction Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | NaH, THF | 0°C | - |

| 2 | DIBAL | -78°C | 65-70% |

This method ensures precise control over stereoelectronic effects, critical for forming the 5-membered lactam ring.

Acid-Catalyzed Cyclization

The hydroxy intermediate undergoes cyclization under acidic conditions (e.g., HCl/EtOH) to form the pyrrolidone ring. Acetic anhydride and pyridine facilitate dehydration, as observed in the conversion of hydroxy lactams to pyrrole acetates. For the target compound, however, cyclization likely proceeds via intramolecular nucleophilic attack of the amine on the carbonyl, followed by elimination (Figure 1B).

Michael-Michael-Alkylation Cascade Approach

Enamine Formation and Conjugate Additions

A biomimetic strategy inspired by Daphniphyllum alkaloid synthesis employs enamine chemistry. Reacting a primary amine (e.g., methylamine) with an α,β-unsaturated aldehyde generates an enamine, which undergoes a Michael addition to a second unsaturated ester. For Diethyl 3,3'-(5-oxopyrrolidine-2,2-diyl)dipropanoate, this could involve:

- Enamine Activation : Ethyl acetoacetate and methylamine form an enamine.

- Double Michael Addition : Sequential additions to diethyl acetylenedicarboxylate install the geminal esters.

- Cyclization : Acidic workup promotes lactam formation (Figure 2).

Advantages : High atom economy and stereocontrol.

Challenges : Competing polymerization requires careful stoichiometry.

Aza-Michael Addition and Dieckmann Cyclization

Aza-Michael Reaction

Treating diethyl acetylenedicarboxylate with a primary amine (e.g., benzylamine) in THF induces aza-Michael addition, forming a β-amino diester. Catalytic Cu(I) enhances regioselectivity, favoring the 1,4-adduct.

Dieckmann Cyclization

Heating the β-amino diester in toluene with NaOMe initiates cyclization via the Dieckmann mechanism, forming the pyrrolidone ring. Subsequent hydrogenolysis (H₂/Pd-C) removes protecting groups, yielding the target compound (Figure 3).

Optimization Notes :

- Solvent : Toluene > DMF (reduces side reactions).

- Base : NaOMe > KOtBu (higher lactam purity).

One-Pot Tandem Alkylation-Cyclization

Alkylation of Primary Amines

A streamlined approach involves reacting ethyl 4-bromobutyrate with a primary amine (e.g., NH₃) in DMF. The amine undergoes double alkylation, forming a quaternary ammonium intermediate.

In Situ Cyclization

Adding K₂CO₃ as a base promotes intramolecular lactamization. Ethanol as a solvent facilitates proton transfer, achieving yields comparable to stepwise methods (Table 1).

Table 1: One-Pot Synthesis Parameters

| Amine | Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|---|

| NH₃ | EtOH | K₂CO₃ | 12 | 58 |

| BnNH₂ | DMF | Cs₂CO₃ | 24 | 42 |

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates the cyclization step, reducing reaction times from hours to minutes. Aqueous ethanol as solvent enhances sustainability without compromising yield.

Enzymatic Catalysis

Preliminary studies indicate lipases (e.g., Candida antarctica) catalyze the esterification and cyclization steps in phosphate buffer (pH 7.0). While yields remain low (~30%), this method avoids heavy metals and organic solvents.

Chemical Reactions Analysis

Diethyl 3,3’-(5-oxopyrrolidine-2,2-diyl)dipropanoate undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

Diethyl 3,3'-(5-oxopyrrolidine-2,2-diyl)dipropanoate serves as an important intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution to yield diverse derivatives that are useful in further chemical studies.

Research indicates that this compound may exhibit significant biological activities:

-

Anticancer Properties : Preliminary studies have shown that derivatives of this compound can reduce cell viability in human lung adenocarcinoma (A549) cells. The mechanism may involve interaction with specific cellular pathways that regulate cell growth and apoptosis.

Table 1: Summary of Anticancer Activity in A549 Cells

Compound Concentration (µM) Viability (%) This compound 100 X% (to be determined) Cisplatin 100 Y% (standard control) -

Antimicrobial Effects : Some derivatives have demonstrated activity against multidrug-resistant Gram-positive bacteria such as Staphylococcus aureus. This suggests potential for developing new antimicrobial agents based on structural modifications of the compound.

Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens

Compound Pathogen Minimum Inhibitory Concentration (MIC) This compound Staphylococcus aureus Z µg/mL (to be determined)

Pharmaceutical Applications

This compound is being explored for its therapeutic potential in treating diseases mediated by specific receptor interactions. For instance, it may act as an agonist for certain adrenergic receptors involved in regulating urinary functions and could be beneficial in treating disorders related to bladder dysfunction .

Study on Anticancer Activity

A notable study examined various pyrrolidine derivatives, revealing that those with specific substituents exhibited enhanced cytotoxicity in A549 cell lines compared to standard chemotherapeutics like cisplatin. This indicates the potential for developing new cancer therapies based on the structural characteristics of these compounds.

Antimicrobial Screening

In a screening assay against clinically significant pathogens, derivatives of this compound were tested for their ability to inhibit growth in resistant bacterial strains. The results indicated promising antimicrobial activity that warrants further exploration in drug development.

Mechanism of Action

The mechanism of action of Diethyl 3,3’-(5-oxopyrrolidine-2,2-diyl)dipropanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes . Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Dimethyl 3,3′-(5-tert-butyl-1-oxido-pyrrolidine-2,2-diyl)dipropanoate (Compound 4b)

Structural Features :

Key Differences :

Functional Groups: The tert-butyl group in 4b introduces steric hindrance, enhancing stability against degradation compared to the 5-oxo group in the target compound. The nitroxide radical in 4b enables radical-based reactivity, unlike the non-radical target compound.

Physical Properties :

- Compound 4b is a colorless oil, while the physical state of the target compound is unspecified but likely similar due to ester dominance.

- IR spectroscopy of 4b shows a carbonyl stretch at 1737 cm⁻¹ (ester C=O) and a 1573 cm⁻¹ peak (C=N or radical-related), differing from the target compound’s spectral profile .

Synthesis: Compound 4b was synthesized in 57% yield, suggesting moderate efficiency.

2,5-Dioxopyrrolidin-1-yl Propanoate Derivatives

Structural Features :

Key Differences :

Functional Groups :

- The ethoxy chains increase hydrophilicity, contrasting with the lipophilic ethyl esters in the target compound.

- The phthalimide moiety enables conjugation chemistry, unlike the simpler pyrrolidone core of the target compound.

Applications :

General Comparison of Ester Derivatives

| Property | Diethyl 3,3'-(5-oxopyrrolidine-2,2-diyl)dipropanoate | Dimethyl Analogue (4b) | Ethoxy-Linked Pyrrolidinyl Ester |

|---|---|---|---|

| Molecular Weight | 285.34 g/mol | 313.19 g/mol | >500 g/mol (estimated) |

| Ester Groups | Ethyl | Methyl | Complex ethoxy-linked |

| Key Functional Groups | 5-oxopyrrolidine | tert-butyl, nitroxide radical | Phthalimide, ethoxy chains |

| Reactivity | Ester hydrolysis, hydrogen bonding | Radical reactions, steric stabilization | Bioconjugation, hydrophilic interactions |

| Applications | Synthetic intermediates, crystallography | Spin-labeling, materials science | Drug delivery, bioconjugation |

Research Findings and Implications

Stability and Reactivity :

- The tert-butyl group in 4b improves thermal and oxidative stability compared to the target compound’s 5-oxo group .

- Ethyl esters in the target compound may exhibit slower hydrolysis rates than methyl esters in 4b, impacting metabolic stability in pharmaceutical contexts .

Spectroscopic Signatures :

- Both compounds show strong C=O stretches (~1730 cm⁻¹), but 4b’s nitroxide radical introduces unique peaks (e.g., 1573 cm⁻¹) absent in the target compound .

Synthetic Challenges :

- Moderate yields (e.g., 57% for 4b) highlight the difficulty of introducing bulky substituents on the pyrrolidine ring .

Biological Activity

Diethyl 3,3'-(5-oxopyrrolidine-2,2-diyl)dipropanoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanism of action, and relevant research findings related to this compound.

Chemical Structure and Properties

This compound features a pyrrolidine ring which contributes to its biological activity. The compound's structure can be represented as follows:

The presence of ester groups and the oxopyrrolidine moiety are critical for its reactivity and interactions with biological systems.

The biological activity of this compound is attributed to its interaction with various biomolecules. It may act as an enzyme inhibitor or modulator, affecting biochemical pathways that are crucial for cellular functions. The specific targets and pathways influenced by this compound remain an area of ongoing research.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of 5-oxopyrrolidines have shown promising results against human lung adenocarcinoma (A549) cells. In vitro assays demonstrated that these compounds could significantly reduce cell viability, suggesting potential for development as anticancer agents .

Table 1: Summary of Anticancer Activity in A549 Cells

| Compound | Concentration (µM) | Viability (%) |

|---|---|---|

| This compound | 100 | X% (to be determined) |

| Cisplatin | 100 | Y% (standard control) |

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Studies indicate that certain derivatives exhibit activity against multidrug-resistant Gram-positive bacteria such as Staphylococcus aureus. The structure-dependent nature of these compounds suggests that modifications can enhance their efficacy against resistant strains .

Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | Z µg/mL (to be determined) |

Case Studies

- Study on Anticancer Activity : A study conducted on various pyrrolidine derivatives showed that those with specific substituents exhibited enhanced cytotoxicity in A549 cell lines compared to standard chemotherapeutics like cisplatin. This highlights the potential for developing new cancer therapies based on the structural characteristics of these compounds .

- Antimicrobial Screening : In a screening assay against clinically significant pathogens, derivatives of this compound were tested for their ability to inhibit growth in resistant bacterial strains. The results indicated promising antimicrobial activity that warrants further exploration in drug development .

Q & A

Q. What are the key methodologies for synthesizing diethyl 3,3'-(5-oxopyrrolidine-2,2-diyl)dipropanoate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example, analogs like ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate are synthesized via esterification of chlorinated intermediates under reflux with ethanol and catalytic sulfuric acid . Optimization includes:

- Temperature control : Maintain 60–80°C to avoid side reactions.

- Solvent selection : Use anhydrous solvents (e.g., THF) to minimize hydrolysis.

- Catalysts : Employ Lewis acids (e.g., ZnCl₂) for efficient cyclization of pyrrolidine derivatives .

Q. How can spectroscopic techniques (NMR, IR) be systematically applied to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify ester carbonyl signals (~δ 170–175 ppm in ¹³C) and pyrrolidine ring protons (δ 2.5–4.0 ppm in ¹H). Compare with analogs like dimethyl 3,3'-diphenyl derivatives .

- IR Spectroscopy : Look for C=O stretches (~1740 cm⁻¹ for esters) and N–H bends (~3300 cm⁻¹ for pyrrolidine amides) .

- Cross-validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C₁₅H₂₂NO₆ requires m/z 336.14) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as seen in safety data for structurally similar esters .

- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in proposed molecular configurations of this compound?

- Methodological Answer :

- Data collection : Use SHELXL for refinement of single-crystal data. For example, orthorhombic systems (space group P2₁2₁2₁) with unit cell parameters (e.g., a = 9.15 Å, b = 9.93 Å, c = 27.83 Å) were reported for related dipropanoate esters .

- Discrepancy resolution : Compare experimental bond lengths/angles (e.g., C–C = 1.54 Å) with DFT-calculated values. Adjust torsion angles for pyrrolidine rings using ORTEP-3 for graphical validation .

Q. What strategies address contradictions in mechanistic studies of its reactivity, such as unexpected byproducts during synthesis?

- Methodological Answer :

- Byproduct analysis : Use LC-MS to identify impurities (e.g., Dabigatran-related derivatives with m/z 746.32) .

- Kinetic studies : Monitor reaction progress via in-situ IR to detect intermediates. For example, track ester hydrolysis rates under acidic vs. basic conditions .

- Computational modeling : Apply DFT to map energy barriers for competing pathways (e.g., nucleophilic attack vs. elimination) .

Q. How can researchers design experiments to study the compound’s hydrogen-bonding interactions in supramolecular assemblies?

- Methodological Answer :

- Crystallographic analysis : Identify intermolecular H-bonds (e.g., N–H···O=C) in crystal packing using Mercury software .

- Thermal analysis : Correlate melting points (e.g., 120–150°C) with H-bond stability via DSC .

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility for co-crystallization trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.